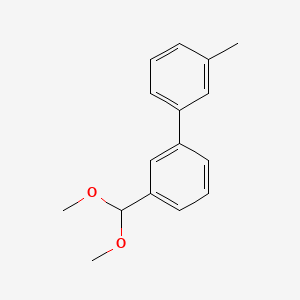

3-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a dimethoxymethyl group attached to one benzene ring and a methyl group attached to the other. The unique structure of 3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl makes it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl typically involves the reaction of 3-methylbiphenyl with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or aluminum chloride.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields alcohols and other reduced forms.

Substitution: Results in various substituted biphenyl derivatives.

Aplicaciones Científicas De Investigación

3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Dimethoxymethyl)-5-methylbiphenyl

- 3-(Dimethoxymethyl)-4-methylbiphenyl

- 3-(Dimethoxymethyl)-2-methylbiphenyl

Uniqueness

3-(Dimethoxymethyl)-3’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3-(Dimethoxymethyl)-3'-methyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including enzyme interactions, cellular effects, and potential therapeutic applications.

This compound is characterized by its biphenyl structure with dimethoxymethyl and methyl substituents. This structural configuration influences its solubility and interaction with biological targets.

Inhibition of Alcohol Dehydrogenase

One of the significant biochemical activities of this compound is its inhibition of alcohol dehydrogenase (ADH). This enzyme is crucial for the metabolism of alcohols in the liver, converting them into aldehydes or ketones. The inhibition by this compound can lead to altered metabolic pathways, potentially affecting alcohol metabolism and contributing to toxicity at higher concentrations.

Cytochrome P450 Interaction

The compound also interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can modify the metabolism of various substrates and has implications for drug-drug interactions and pharmacokinetics.

Modulation of Reactive Oxygen Species (ROS)

Research indicates that this compound can influence ROS levels within cells. By modulating oxidative stress, it may affect cellular signaling pathways and gene expression, leading to various biological outcomes such as apoptosis.

Induction of Apoptosis

In certain cancer cell lines, this compound has been shown to induce apoptosis through the activation of caspase enzymes. The ability to trigger programmed cell death could make it a candidate for anticancer therapies, particularly in malignancies resistant to conventional treatments .

Anticancer Activity

Case Studies and Research Findings

Several studies have assessed the anticancer potential of this compound:

- MDA-MB-231 Cells : In vitro studies indicated an IC50 value of 15 µM against breast cancer MDA-MB-231 cells, demonstrating significant cytotoxicity.

- HepG2 Cells : The compound exhibited an IC50 value of 25 µM in HepG2 liver cancer cells, suggesting potential use in hepatocellular carcinoma treatment.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 | |

| Anticancer | MDA-MB-231 | 15 | |

| Anticancer | HepG2 | 25 | |

| Anti-inflammatory | Cytokine assay | N/A |

Metabolic Pathways

The metabolic fate of this compound primarily involves cytochrome P450-mediated transformations. These metabolic processes can lead to the formation of active metabolites that may exert additional biological effects or toxicity .

Transport and Distribution

The distribution of this compound within biological systems is influenced by its hydrophobicity and interactions with cellular transport mechanisms. It tends to localize in the cytoplasm and may accumulate in organelles such as mitochondria and the endoplasmic reticulum, which are critical for its biological activity.

Propiedades

IUPAC Name |

1-(dimethoxymethyl)-3-(3-methylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-6-4-7-13(10-12)14-8-5-9-15(11-14)16(17-2)18-3/h4-11,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJCUZFQPNTKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.